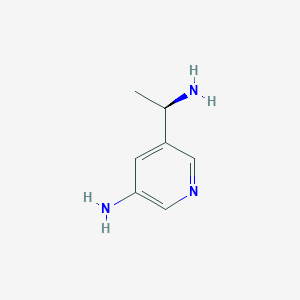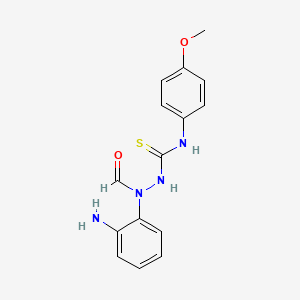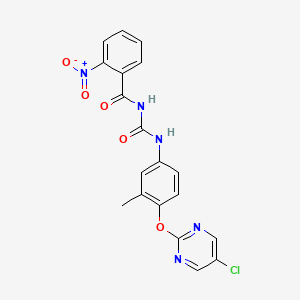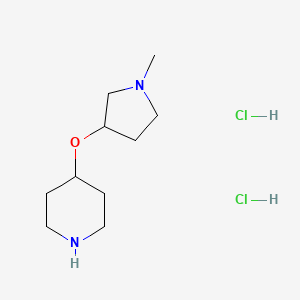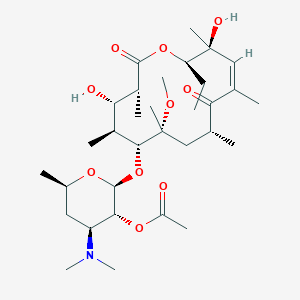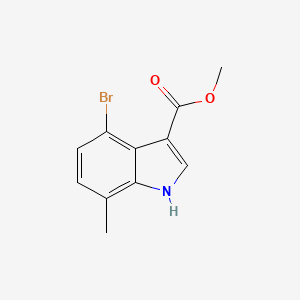
Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 4th position, a methyl group at the 7th position, and a carboxylate ester at the 3rd position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate typically involves the following steps:
Bromination: The starting material, 7-methylindole, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces a bromine atom at the 4th position.
Carboxylation: The brominated intermediate is then subjected to carboxylation. This can be achieved through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol, forming the carboxylate ester at the 3rd position.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4th position makes the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: The presence of the bromine atom allows for palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, leading to the formation of various substituted indoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in acetone.
Reduction: Tributyltin hydride in toluene.
Major Products:
Substitution: 4-methoxy-7-methyl-1H-indole-3-carboxylate.
Oxidation: 4-bromo-7-methyl-1H-indole-3-carboxylic acid.
Reduction: 7-methyl-1H-indole-3-carboxylate.
科学的研究の応用
Chemistry: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is used as a building block in the synthesis of more complex indole derivatives. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the structure-activity relationships of indole-based molecules. It helps in understanding the binding interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It is used in the development of new drug candidates targeting specific pathways.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes.
作用機序
The mechanism of action of Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine atom and carboxylate ester play crucial roles in binding interactions, influencing the compound’s biological activity.
Molecular Targets and Pathways:
Enzymes: It may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: It may intercalate with nucleic acids, affecting gene expression.
類似化合物との比較
Methyl 4-chloro-7-methyl-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 4-bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 7th position.
Methyl 7-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 4th position.
Uniqueness: Methyl 4-bromo-7-methyl-1H-indole-3-carboxylate is unique due to the combination of the bromine atom and the methyl group, which confer distinct reactivity and biological properties
特性
IUPAC Name |
methyl 4-bromo-7-methyl-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-4-8(12)9-7(11(14)15-2)5-13-10(6)9/h3-5,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIWFSFIABSQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
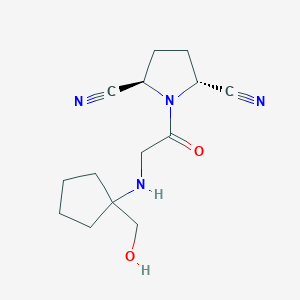
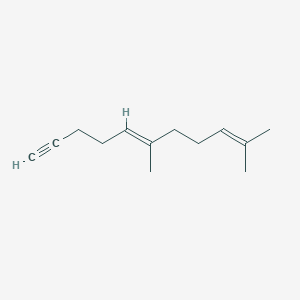
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)

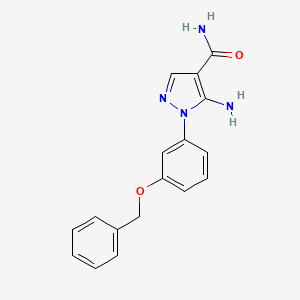
![6-(Trifluoromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12834051.png)
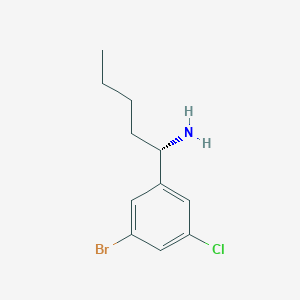
![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
